1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol
CAS No.:
Cat. No.: VC18216913
Molecular Formula: C10H14FNO2
Molecular Weight: 199.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14FNO2 |
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Molecular Weight | 199.22 g/mol |
IUPAC Name | 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol |
Standard InChI | InChI=1S/C10H14FNO2/c1-10(13,6-12)7-3-4-9(14-2)8(11)5-7/h3-5,13H,6,12H2,1-2H3 |
Standard InChI Key | ZTBXZNJGJXYSLW-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)(C1=CC(=C(C=C1)OC)F)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The molecular formula of 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is C₁₀H₁₄FNO₂, with a molecular weight of 199.22 g/mol . The core structure consists of a propan-2-ol scaffold, where the hydroxyl group is positioned at the second carbon, and the amino group and aromatic ring are attached to the first carbon. The aromatic ring features a fluorine atom at the meta position (C3) and a methoxy group at the para position (C4), creating a distinct electronic and steric profile.
Stereochemical Considerations
Chirality plays a critical role in the biological activity of amino alcohols. For the closely related compound (1R,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol, the (R,S) configuration was confirmed via X-ray crystallography and NMR analysis . While the exact stereochemistry of 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol remains unverified, enantiomeric separation and activity studies on analogs suggest that the R configuration at the amino-bearing carbon often correlates with enhanced pharmacological potency .
Table 1: Comparative Structural Features of Related Amino Alcohols
Synthesis and Preparation
Key Synthetic Routes
The synthesis of 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol can be inferred from methodologies used for analogous compounds. A representative pathway involves:
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Starting Material Preparation: 3-Fluoro-4-methoxyacetophenone serves as the foundational aromatic precursor.
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Cyanosilylation: Reaction with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂) to form the α-cyanoketone intermediate .
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Reductive Amination: Reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst, followed by hydrolysis to yield the amino alcohol.
Table 2: Synthetic Conditions and Yields for Analogous Compounds
Compound | Reaction Conditions | Yield (%) | Reference |
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1-Amino-2-(4-methoxyphenyl)propan-2-ol | ZnI₂, TMSCN, THF/MeOH | 24 | |
(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol | Chiral resolution via HPLC | N/A |
Industrial-Scale Production
Industrial synthesis emphasizes scalability and purity. Continuous flow reactors and automated systems are employed to optimize reaction parameters such as temperature (typically 25–60°C) and pressure (1–3 atm). Enantioselective catalysis using chiral ligands (e.g., BINAP) has been explored to enhance stereochemical control, though yields remain modest (30–50%) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
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Water Solubility: Moderate (~5 mg/mL at 25°C), enhanced under acidic conditions due to protonation of the amino group.
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Lipophilicity: LogP ≈ 1.2, balancing membrane permeability and aqueous solubility .
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or oxygen, necessitating storage at –20°C.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C–F stretch), and 1250 cm⁻¹ (C–O–C stretch) .
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NMR: Distinct signals for methoxy protons (δ 3.8 ppm, singlet), aromatic protons (δ 6.7–7.2 ppm), and hydroxyl proton (δ 2.5 ppm, broad) .
Pharmacological Significance
Mechanism of Action
While direct studies on 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol are sparse, fluorinated amino alcohols are known to interact with:
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GABAₐ Receptors: Modulate chloride ion channels, exhibiting anxiolytic or sedative effects .
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Bacterial Targets: Inhibit enzymes in Helicobacter pylori, as seen in thienopyrimidine derivatives .
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Enhances metabolic stability and binding affinity via electronegative effects.
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Methoxy Group: Improves solubility and π-π stacking interactions with aromatic residues in target proteins .
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Stereochemistry: R-enantiomers of related compounds show 56-fold greater antibacterial activity than S-counterparts .
Table 3: Biological Activity of Selected Analogues
Compound | Target | IC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
---|---|---|---|
(R)-1-Amino-2-(3-fluorophenyl)propan-2-ol | H. pylori SS1 | 0.0068 | 12.5 |
(S)-1-Amino-2-(4-methoxyphenyl)propan-2-ol | N/A | N/A | >100 |
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s scaffold is a candidate for:
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Antimicrobial Agents: Fluorine and methoxy groups enhance potency against Gram-negative pathogens .
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Neurological Therapeutics: Amino alcohols are precursors to GABAergic modulators .
Chemical Intermediates
Used in the synthesis of:
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Chiral Ligands: For asymmetric catalysis in drug manufacturing .
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Fluorinated Building Blocks: In agrochemicals and materials science.
Challenges and Future Directions
Research Opportunities
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